Penciclovir-d4
Overview
Description
Penciclovir-d4 is a deuterated form of penciclovir, a synthetic acyclic guanine derivative with antiviral activity. It is primarily used in the treatment of herpes simplex virus (HSV) infections. This compound is a nucleoside analogue that displays low toxicity and good selectivity, making it a valuable compound in antiviral therapies .
Scientific Research Applications
Penciclovir-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated molecules.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of deuterated drugs.
Medicine: Utilized in the development of antiviral therapies, particularly for herpes simplex virus infections.
Industry: Applied in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
Target of Action
Penciclovir-d4, like its parent compound Penciclovir, primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for various infections in humans, including cold sores and genital herpes. The primary target within these viruses is the viral thymidine kinase and viral DNA polymerase .
Mode of Action
This compound is inactive in its initial form. Within a virally infected cell, the viral thymidine kinase adds a phosphate group to the this compound molecule, which is the rate-limiting step in the activation of this compound . Cellular kinases then add two more phosphate groups, producing the active form, this compound triphosphate . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion from an inactive form to an active triphosphate form within the cell. This process is initiated by the viral thymidine kinase, which phosphorylates this compound to a monophosphate form . Cellular kinases then convert this monophosphate form to the active triphosphate form . The active form selectively inhibits viral DNA polymerase, thereby disrupting the viral DNA synthesis pathway and preventing the virus from replicating .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Penciclovir. Penciclovir is poorly absorbed when given orally, hence it is more often used as a topical treatment . The bioavailability of Penciclovir is around 1.5% when taken orally . The elimination half-life of Penciclovir is approximately 2.2-2.3 hours . It is excreted via the kidneys .
Result of Action
The result of this compound action is the inhibition of viral replication within the cell. By selectively inhibiting viral DNA polymerase, this compound impairs the ability of the virus to replicate . This leads to a reduction in the duration of healing, pain, and detectable virus in conditions such as herpes labialis .
Action Environment
The action of this compound is influenced by the environment within the virally infected cells. The activation of this compound is dependent on the presence of viral thymidine kinase, which is produced by the virus within the infected cell . The selectivity of this compound may be attributed to the fact that cellular thymidine kinases phosphorylate the parent form significantly less rapidly than the viral thymidine kinase . Therefore, the active triphosphate form is present at much higher concentrations in virally infected cells than in uninfected cells .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Penciclovir-d4 interacts with viral thymidine kinase in cells infected with HSV-1 or HSV-2 . The viral thymidine kinase phosphorylates this compound to a monophosphate form, which is then converted to this compound triphosphate by cellular kinases .
Cellular Effects
This compound has a significant impact on cells infected with HSV. It inhibits the replication of the virus within the cell . This is achieved by the selective inhibition of viral DNA polymerase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to this compound triphosphate in the infected cells . This triphosphate form selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate .
Temporal Effects in Laboratory Settings
The intracellular triphosphate of this compound is retained inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir . This indicates that this compound has a longer intracellular half-life, which could contribute to its antiviral efficacy.
Metabolic Pathways
This compound is metabolized in cells infected with HSV-1 or HSV-2. The viral thymidine kinase phosphorylates this compound to a monophosphate form, which is then converted to this compound triphosphate by cellular kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penciclovir-d4 involves the incorporation of deuterium atoms into the penciclovir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the starting material, followed by a series of chemical reactions to form the final product. The reaction conditions typically include controlled temperatures, specific catalysts, and precise reaction times to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques to obtain high-purity this compound. The industrial methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Penciclovir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where certain groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Comparison with Similar Compounds
Penciclovir-d4 is similar to other nucleoside analogues such as acyclovir and famciclovir. it has unique properties that make it distinct:
Similar Compounds
- Acyclovir
- Famciclovir
- Ganciclovir
- Valaciclovir
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications .
Properties
IUPAC Name |
2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849640 | |
Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-72-5 | |
Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-3,3,4,4-d4]-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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